Spectroscopic Profiling and Analytical Methodologies for 2-Methylphenyl Diethylcarbamate
Spectroscopic Profiling and Analytical Methodologies for 2-Methylphenyl Diethylcarbamate
Structural Context and Mechanistic Significance
2-Methylphenyl diethylcarbamate (also known as o-tolyl diethylcarbamate) is a highly versatile synthetic intermediate, primarily utilized in complex pharmaceutical synthesis and advanced materials development. Its core structural feature—an ortho-cresol core esterified with a diethylcarbamoyl group—makes it an exceptional substrate for Directed ortho-Metalation (DoM) .
As a Senior Application Scientist, I approach the characterization of O-aryl carbamates not merely as a checklist of spectroscopic peaks, but as a dynamic readout of molecular electronic environments. The diethylcarbamate moiety acts as a powerful Directed Metalation Group (DMG). The carbonyl oxygen effectively coordinates with alkyllithium bases (e.g., sec-BuLi), pre-organizing the complex to facilitate the deprotonation of the adjacent aromatic proton. Understanding the spectroscopic signature of this compound is critical for monitoring both its synthesis and its subsequent downstream functionalization[1].
Directed ortho-metalation (DoM) pathway facilitated by the diethylcarbamate directing group.
Quantitative Spectroscopic Data & Causality
The structural integrity of 2-methylphenyl diethylcarbamate is validated through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data below synthesizes expected and literature-verified values for this specific compound[1][2].
Nuclear Magnetic Resonance (NMR)
The NMR spectra of diethylcarbamates are defined by conformational dynamics . The partial double-bond character of the carbamate C–N bond restricts rotation at room temperature (298 K). This hindered rotation renders the two ethyl groups magnetically inequivalent, a phenomenon that is a hallmark of this functional group.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Causality |
|---|---|---|---|---|
| 7.10 – 7.30 | Multiplet | 4H | - | Aromatic Protons: Deshielded by the anisotropic effect of the ring and the electron-withdrawing carbamate. |
| 3.48 | Quartet | 2H | 7.1 | N-CH₂ (Rotamer A): Deshielded by adjacent electronegative nitrogen. |
| 3.39 | Quartet | 2H | 7.1 | N-CH₂ (Rotamer B): Distinct from Rotamer A due to restricted C-N bond rotation. |
| 2.22 | Singlet | 3H | - | Ar-CH₃: Benzylic protons, slightly shielded compared to heteroatom-adjacent methyls. |
| 1.28 | Triplet | 3H | 7.1 | N-CH₂-CH₃ (Rotamer A): Aliphatic methyl coupled to adjacent methylene. |
| 1.20 | Triplet | 3H | 7.1 | N-CH₂-CH₃ (Rotamer B): Second rotameric methyl group. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Causality |
|---|---|---|
| 154.2 | C=O (Quaternary) | Carbamate Carbonyl: Highly deshielded due to dual oxygen/nitrogen attachment. |
| 149.1 | Ar-C-O (Quaternary) | Ipso Aromatic Carbon: Deshielded by the direct attachment to the ester oxygen. |
| 130.5 | Ar-C-CH₃ (Quaternary) | Ortho Aromatic Carbon: Substituted by the electron-donating methyl group. |
| 131.0, 126.8, 125.4, 122.3 | Ar-CH (Tertiary) | Aromatic C-H Carbons: Spread reflects the push-pull electronic effects of the ring substituents. |
| 42.4, 41.8 | N-CH₂ (Secondary) | Diethyl Methylene Carbons: Split into two signals due to the aforementioned hindered rotation. |
| 16.2 | Ar-CH₃ (Primary) | Benzylic Methyl: Typical aliphatic region for aryl-bound methyls. |
| 14.1, 13.3 | N-CH₂-CH₃ (Primary) | Diethyl Methyl Carbons: Split into two signals due to hindered rotation. |
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the carbamate linkage. The nitrogen atom donates electron density into the carbonyl group via resonance, which slightly lowers the C=O stretching frequency compared to a standard ester.
Table 3: Key IR Absorptions (Neat, ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Diagnostic Significance |
|---|---|---|
| 2975, 2930 | C-H Stretch (sp³) | Confirms the presence of the diethyl and aryl-methyl aliphatic groups. |
| 1715 | C=O Stretch | Critical Diagnostic Peak: Strong, sharp peak characteristic of the carbamate carbonyl. |
| 1420 | C=C Stretch (Aromatic) | Confirms the integrity of the aromatic ring. |
| 1220, 1160 | C-O-C / C-N Stretch | Asymmetric stretching of the ester/amide linkages within the carbamate. |
Mass Spectrometry (EI-MS)
Under Electron Ionization (EI, 70 eV), 2-methylphenyl diethylcarbamate undergoes highly predictable fragmentation. The stability of the diethylcarbamoyl cation dictates the primary decomposition pathway.
Table 4: EI-MS Fragmentation Data
| m/z Ratio | Relative Abundance | Ion / Fragment | Causality of Formation |
|---|---|---|---|
| 207 | < 5% | [M]⁺• | Molecular ion. Weak intensity due to the highly labile carbamate bond. |
| 108 | 15% | [C₇H₈O]⁺• | o-Cresol radical cation formed via McLafferty-type rearrangement. |
| 100 | 100% (Base Peak) | [CONEt₂]⁺ | Formed via rapid α-cleavage. Highly stabilized acylium-type resonance. |
| 72 | 45% | [NEt₂]⁺ | Formed by the subsequent loss of neutral carbon monoxide (CO) from m/z 100. |
Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in checkpoints to prevent the propagation of errors during drug development or materials synthesis.
Protocol A: Synthesis of 2-Methylphenyl Diethylcarbamate
Objective: High-yield nucleophilic acyl substitution of o-cresol.
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Preparation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve o-cresol (10.0 mmol) in anhydrous pyridine (20 mL).
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Activation: Cool the solution to 0 °C using an ice bath. Slowly add diethylcarbamoyl chloride (12.0 mmol, 1.2 equiv) dropwise via syringe. Causality: Pyridine acts as both the solvent and the base, deprotonating the phenol to form the highly nucleophilic phenoxide while neutralizing the HCl byproduct.
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Reaction: Remove the ice bath and heat the mixture to 90 °C for 12 hours.
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Validation Checkpoint (TLC): Monitor reaction via TLC (Hexanes/EtOAc 4:1). Use a dual-stain approach: UV light (254 nm) to track the aromatic core, followed by Phosphomolybdic Acid (PMA) staining to confirm the formation of the carbamate (which stains dark blue/green).
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Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with 1M HCl (3 x 30 mL) to remove pyridine, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield a pale yellow oil.
Protocol B: Self-Validating NMR Acquisition (Variable Temperature)
Objective: Confirming structural identity and differentiating rotamers from impurities.
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Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
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Standard Acquisition (298 K): Acquire a standard 1H NMR spectrum (16 scans, D1 = 2 sec). Observe the characteristic splitting of the N-CH₂ and N-CH₃ signals.
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Validation Checkpoint (VT-NMR): To prove that the split signals at ~3.4 ppm and ~1.2 ppm are due to hindered rotation (rotamers) and not a structurally similar impurity, heat the NMR probe to 330 K (57 °C) and re-acquire the spectrum.
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Observation: At elevated temperatures, the thermal energy overcomes the rotational barrier of the C-N bond. The two quartets will coalesce into a single broad quartet, and the two triplets will coalesce into a single broad triplet. Cooling the sample back to 298 K will restore the split signals, definitively validating the compound's purity and dynamic structure.
Protocol C: GC-MS Validation Workflow
Objective: Confirm molecular weight and fragmentation pattern.
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Sample Prep: Dilute 1 mg of the compound in 1 mL of GC-grade dichloromethane (DCM).
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Injection: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977B) equipped with an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
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Temperature Program: Initial temp 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min). Causality: This rapid ramp ensures the carbamate volatilizes efficiently without undergoing thermal degradation (decarboxylation) inside the inlet.
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Validation Checkpoint: The chromatogram should show a single sharp peak (purity >98%). The extracted mass spectrum must show the diagnostic m/z 100 base peak. If a large peak at m/z 108 is observed without the m/z 100 peak, it indicates thermal degradation back to o-cresol in the GC inlet, requiring a lowering of the inlet temperature from 250 °C to 200 °C.
References
- Source: rsc.
- S-1 Supporting Information Ortho- and para-Selective Ruthenium-Catalyzed C(sp2)
